Anti-Tuberculosis Activity in Carbazole Screen
In a comparative study of 49 oxygenated tricyclic carbazole derivatives against *Mycobacterium tuberculosis*, Clauszoline M was one of the four most active compounds, demonstrating an MIC90 in the range of 1.5–3.7 μM [1]. This places its anti-TB potency significantly above many structurally related analogs in the same study. Additionally, at concentrations up to 50 μM, it was found to be virtually non-toxic to a mammalian (vero) cell line [1], indicating a favorable selectivity window.
| Evidence Dimension | Anti-mycobacterial potency |
|---|---|
| Target Compound Data | Clauszoline M (45): MIC90 = 1.5–3.7 μM |
| Comparator Or Baseline | Less active carbazole derivatives in the 49-compound screen (exact values not specified for all, but only 12/49 were significantly active) |
| Quantified Difference | Clauszoline M is among the top 4 most active out of 49 tested derivatives. |
| Conditions | In vitro growth inhibition of *Mycobacterium tuberculosis*; mammalian (vero) cell cytotoxicity assessment up to 50 μM. |
Why This Matters
For procurement related to anti-mycobacterial drug discovery, selecting Clauszoline M provides a benchmark-level activity within the carbazole class, validated by a direct head-to-head screen.
- [1] Anti-tuberculosis activity and structure–activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives. Bioorg Med Chem. 2016;25(22):6167-6174. View Source
